molecular formula C20H24N4O2 B1242472 8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide

8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B1242472
M. Wt: 352.4 g/mol
InChI Key: CKAMGCWTONYLBM-UHFFFAOYSA-N
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Description

8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

8-[(2-ethyl-6-methylphenyl)methylamino]-3-(hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-4-14-7-5-6-12(2)16(14)9-22-17-8-15(19(21)26)10-24-18(11-25)13(3)23-20(17)24/h5-8,10,22,25H,4,9,11H2,1-3H3,(H2,21,26)

InChI Key

CKAMGCWTONYLBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1CNC2=CC(=CN3C2=NC(=C3CO)C)C(=O)N)C

Synonyms

8-(2-ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo(1,2-a)pyridine-6-carboxamide
AR H047116
AR-H047116

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 6-(aminocarbonyl)-8-(2-ethyl-6-methylbenzylamino)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (280 mg, 0.71 mmol) and lithium borohydride (16 mg, 0.71 mmol) were added to tetrahydrofuran (10 ml) and the reaction mixture was refluxed for 70 min. Additional amounts of lithium borohydride (16 mg) and methanol (45 mg, 1.42 mmol) were added and the mixture was refluxed for 80 min. Additional amounts of lithium borohydride (16 mg) and methanol (22 mg, 71 mmol) were added and the mixture was refluxed for 4 h. The reaction mixture was allowed to reach R.T. and water (1 ml) and methanol (5 ml) and was stirred for 40 min. at R.T. The solvents were evaporated under reduced pressure and the residue was added to water and was stirred for 80 min. The crystals were filtered off and washed with water, ethyl acetate/ethanol and diethyl ether to give the desired product (115 mg, 46%).
Name
Ethyl 6-(aminocarbonyl)-8-(2-ethyl-6-methylbenzylamino)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Quantity
45 mg
Type
solvent
Reaction Step Two
Quantity
16 mg
Type
reactant
Reaction Step Three
Quantity
22 mg
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
46%

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